molecular formula C33H32N2O7 B13791115 5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-deoxyuridine

5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-deoxyuridine

Cat. No.: B13791115
M. Wt: 568.6 g/mol
InChI Key: DTVSAGUUMMWIAK-FRXPANAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine is a modified nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine typically involves multiple steps:

    Protection of the hydroxyl groups: The hydroxyl groups of the deoxyuridine are protected using dimethoxytrityl chloride to form 5’-O-(Dimethoxytrityl)-2’-deoxyuridine.

    Introduction of the propynyl group: The 5-position of the uracil ring is modified by introducing a propynyl group through a palladium-catalyzed coupling reaction with a suitable alkyne precursor.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine can undergo various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to modify the propynyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propynyl group can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the 5-position.

Scientific Research Applications

5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of oligonucleotides for various applications, including gene synthesis and sequencing.

    Biology: Employed in studies of nucleic acid interactions and modifications.

    Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    5’-O-(Dimethoxytrityl)-2’-deoxyuridine: Lacks the propynyl group at the 5-position.

    5-(1-propynyl)-2’-deoxyuridine: Lacks the dimethoxytrityl protecting group.

    5’-O-(Dimethoxytrityl)-5-iodo-2’-deoxyuridine: Contains an iodine atom at the 5-position instead of the propynyl group.

Uniqueness

5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-deoxyuridine is unique due to the presence of both the dimethoxytrityl protecting group and the propynyl group at the 5-position. This combination of modifications can enhance its stability and reactivity, making it a valuable tool in nucleic acid research and therapeutic development.

Properties

Molecular Formula

C33H32N2O7

Molecular Weight

568.6 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione

InChI

InChI=1S/C33H32N2O7/c1-4-8-22-20-35(32(38)34-31(22)37)30-19-28(36)29(42-30)21-41-33(23-9-6-5-7-10-23,24-11-15-26(39-2)16-12-24)25-13-17-27(40-3)18-14-25/h5-7,9-18,20,28-30,36H,19,21H2,1-3H3,(H,34,37,38)/t28-,29+,30+/m0/s1

InChI Key

DTVSAGUUMMWIAK-FRXPANAUSA-N

Isomeric SMILES

CC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Canonical SMILES

CC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.